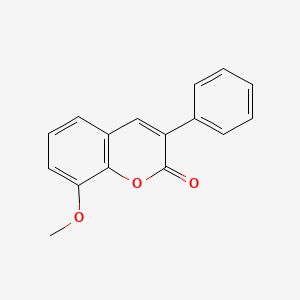

8-methoxy-3-phenyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

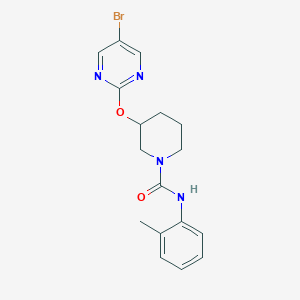

“8-methoxy-3-phenyl-2H-chromen-2-one” is a chemical compound with the molecular formula C16H12O3 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of coumarin heterocycles, which include “8-methoxy-3-phenyl-2H-chromen-2-one”, has been a subject of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . Various methods and techniques have been developed to synthesize coumarin derivatives .

Molecular Structure Analysis

The molecular structure of “8-methoxy-3-phenyl-2H-chromen-2-one” consists of 16 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 252.269.

Chemical Reactions Analysis

The chemical reactions involving “8-methoxy-3-phenyl-2H-chromen-2-one” are complex and varied. The synthesis of these compounds often involves the use of various catalysts and solvents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

8-Methoxy-3-phenyl-2H-chromen-2-one and its derivatives have been studied for their antimicrobial properties. Mandala et al. (2013) synthesized novel derivatives and found significant antibacterial and antifungal activity, comparable to standard treatments. These findings were supported by molecular docking studies with oxidoreductase proteins (Mandala et al., 2013). Behrami and Dobroshi (2019) also reported high-level antibacterial activity in synthesized derivatives of 4-hydroxy-chromen-2-one (Behrami & Dobroshi, 2019).

Photovoltaic Properties

Studies have explored the use of chromen-2-one derivatives in solar cells. Gad, Kamar, and Mousa (2020) investigated the electronic and photovoltaic properties of chromen-2-one-based organic dyes, showing their potential as effective photosensitizers in solar cells (Gad, Kamar, & Mousa, 2020).

Fluorescence and Sensing Applications

The compound exhibits unique fluorescence properties, making it useful in sensing applications. Uchiyama et al. (2006) described the fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, highlighting its potential as a fluorogenic sensor (Uchiyama et al., 2006).

Antifungal and Antibacterial Effects

Zghab et al. (2017) synthesized novel isoxazoline chromene derivatives, revealing their significant antibacterial and anticoagulant activities (Zghab et al., 2017). Al-Amiery, Kadhum, and Mohamad (2012) also tested newly synthesized coumarins for antifungal activities, finding significant effects (Al-Amiery et al., 2012).

Synthesis of Novel Compounds

Research in the field of organic chemistry has focused on the synthesis of novel compounds using 8-methoxy-3-phenyl-2H-chromen-2-one. Bera et al. (2011) developed an iron-catalyzed method for synthesizing functionalized 2H-chromene derivatives, demonstrating the versatility of the compound in organic synthesis (Bera et al., 2011).

Eigenschaften

IUPAC Name |

8-methoxy-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-14-9-5-8-12-10-13(16(17)19-15(12)14)11-6-3-2-4-7-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBUTRVKKSUGHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-3-phenyl-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2364684.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide](/img/structure/B2364688.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2364691.png)

![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)

![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)

![8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2364700.png)

![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)

![3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide](/img/structure/B2364703.png)